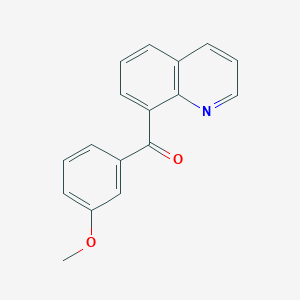

8-(3-Methoxybenzoyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

(3-methoxyphenyl)-quinolin-8-ylmethanone |

InChI |

InChI=1S/C17H13NO2/c1-20-14-8-2-6-13(11-14)17(19)15-9-3-5-12-7-4-10-18-16(12)15/h2-11H,1H3 |

InChI Key |

IOZWFKLRIIIGEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 8 3 Methoxybenzoyl Quinoline

Electrophilic and Nucleophilic Reactivity of the Quinoline (B57606) Ring System

The quinoline ring is a bicyclic heteroaromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, which deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack. Conversely, the benzene ring is generally more susceptible to electrophilic substitution.

Electrophilic Reactivity:

In the case of 8-(3-methoxybenzoyl)quinoline, the 8-acyl group acts as a deactivating group for electrophilic aromatic substitution on the quinoline ring due to its electron-withdrawing nature. This deactivation is primarily due to the inductive effect of the carbonyl group. However, electrophilic substitution, when forced, is expected to occur on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. mdpi.com The nitrogen atom in the quinoline ring directs electrophilic substitution to the 5- and 8-positions. mdpi.com Since the 8-position is already substituted, electrophilic attack would preferentially occur at the 5- and 7-positions. Theoretical studies on 8-hydroxyquinoline (B1678124) have shown that the sites of electrophilic attack can be predicted by analyzing the distribution of the highest occupied molecular orbital (HOMO). researchgate.net Similar computational studies on this compound could provide more precise predictions of its electrophilic reactivity.

Nucleophilic Reactivity:

The pyridine ring of the quinoline system is inherently electron-deficient and therefore more susceptible to nucleophilic attack than the benzene ring. The presence of the electron-withdrawing 8-acyl group further enhances this reactivity. Nucleophilic substitution reactions on the quinoline ring, particularly on the pyridine moiety, are well-documented. mdpi.com For instance, chloroquinolines can undergo nucleophilic substitution with various nucleophiles. mdpi.com While this compound does not possess a leaving group on the quinoline ring for a typical nucleophilic aromatic substitution, the electron-deficient nature of the ring system makes it susceptible to addition-elimination type reactions or reactions involving strong nucleophiles.

Chemical Transformations of the Benzoyl Carbonyl Group

The benzoyl carbonyl group in this compound is a key site for chemical transformations. The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles.

Common transformations of the benzoyl carbonyl group include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 8-[hydroxy(3-methoxyphenyl)methyl]quinoline.

Oxidation: While the benzoyl carbonyl group itself is resistant to oxidation, the adjacent methylene (B1212753) group in a reduced derivative could be oxidized.

Nucleophilic Addition: The carbonyl group can undergo addition reactions with organometallic reagents like Grignard reagents or organolithium compounds. For example, reaction with methylmagnesium bromide would lead to the formation of a tertiary alcohol after workup.

Condensation Reactions: The carbonyl group can react with amines and their derivatives to form imines (Schiff bases) or with hydrazines to form hydrazones. These reactions are often catalyzed by acid. sapub.org

A notable transformation involving the 8-acylquinoline moiety is its use as a directing group in transition metal-catalyzed reactions. The nitrogen atom of the quinoline and the oxygen atom of the acyl group can chelate to a metal center, facilitating C-H activation and other transformations at specific positions. researchgate.netumn.edu For instance, palladium(II)-catalyzed arylation/oxidation of 8-methylquinolines provides access to 8-benzoylquinolines, demonstrating a transformation at the position of the eventual carbonyl group. acs.org

Influence of the Methoxy (B1213986) Substituent on Aromatic Reactivity and Electronic Distribution

The methoxy group (-OCH₃) on the benzoyl ring significantly influences the electronic properties and reactivity of the entire molecule. The methoxy group is an interesting substituent as it exerts two opposing electronic effects:

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect through the sigma bond. libretexts.org

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance, leading to an electron-donating effect. libretexts.org

The Hammett equation can be used to quantify the electronic effect of the methoxy group. At the meta position, as in this compound, the resonance effect is not operative, and the electron-withdrawing inductive effect dominates. wikipedia.org This deactivates the benzoyl ring towards electrophilic attack compared to unsubstituted benzene, but less so than a nitro group. Conversely, at the para position, the methoxy group acts as an electron-donating group. wikipedia.org

The electronic distribution within the molecule is therefore a complex interplay of the electron-withdrawing quinoline ring and benzoyl carbonyl group, and the dual electronic nature of the methoxy substituent. This distribution can be experimentally probed using techniques like NMR spectroscopy, where the chemical shifts of the aromatic protons and carbons are sensitive to the electron density at those positions. uba.ar

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Investigations

The elucidation of reaction mechanisms for transformations involving this compound and related compounds relies heavily on kinetic and spectroscopic studies.

Kinetic Studies:

Kinetic studies involve measuring the rate of a reaction under varying conditions (e.g., concentration of reactants, temperature, catalyst loading) to determine the rate law and gain insights into the rate-determining step of the reaction. libretexts.org For example, in transition metal-catalyzed reactions involving 8-acylquinolines, kinetic isotope effect (KIE) studies can be employed to determine if C-H bond activation is the rate-determining step. acs.org A primary KIE greater than 1 suggests that the C-H bond is broken in the rate-determining step. The kinetic profile of such reactions has been shown to be substrate-dependent. researchgate.net

Below is a hypothetical table illustrating how kinetic data could be presented for a reaction involving this compound.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |

Spectroscopic Investigations:

Spectroscopic techniques are invaluable for identifying reactants, products, and transient intermediates in a reaction, thereby providing crucial evidence for a proposed mechanism.

NMR Spectroscopy (¹H, ¹³C, 2D-NMR): NMR is used to determine the structure of products and can also be used to monitor the progress of a reaction over time. Changes in chemical shifts can provide information about changes in the electronic environment of the nuclei. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving the carbonyl group, as the C=O stretching frequency is sensitive to its chemical environment. lew.ro For example, the reduction of the benzoyl carbonyl to an alcohol would be accompanied by the disappearance of the strong C=O absorption and the appearance of a broad O-H stretch.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions in the molecule and to monitor reactions that involve a change in conjugation or chromophores. nih.govscielo.br

By combining the results from kinetic and spectroscopic studies, a detailed reaction mechanism can be proposed and validated. For instance, in the study of photochemical cycloadditions of quinolines, mechanistic studies involving Lewis acids and spectroscopic analysis helped to rationalize the regio- and stereochemical outcomes of the reaction. rsc.org

Coordination Chemistry of 8 3 Methoxybenzoyl Quinoline As a Ligand

Ligand Design and Chelation Modes of 8-Substituted Quinoline-Ketones

The design of 8-substituted quinoline-ketones, such as 8-(3-methoxybenzoyl)quinoline, is centered around the strategic placement of donor atoms to facilitate chelation with metal ions. The quinoline (B57606) ring system itself provides a nitrogen atom as a potential coordination site. scispace.com The introduction of a ketone group at the 8-position introduces a crucial oxygen donor atom. The spatial arrangement of the quinoline nitrogen and the carbonyl oxygen creates a bidentate chelating environment, allowing the ligand to form a stable five-membered ring upon coordination with a metal ion. scirp.orgasianpubs.org This bidentate N,O-coordination is a common and effective chelation mode for 8-substituted quinoline derivatives. scispace.comresearchgate.net

The substituent on the benzoyl group, in this case, the methoxy (B1213986) group at the 3-position, can influence the electronic properties of the ligand. While not directly involved in chelation, this group can modulate the electron density on the carbonyl oxygen, which in turn can affect the strength of the metal-ligand bond. The design of such ligands often involves a balance between steric and electronic factors to achieve desired coordination properties and stability in the resulting metal complexes. nih.gov

Formation of Metal Complexes with Diverse Transition and Main Group Metal Ions

This compound and related 8-substituted quinoline-ketones have demonstrated the ability to form stable complexes with a wide array of transition and main group metal ions. scirp.orgasianpubs.orgscispace.comnih.govbohrium.com Research has shown the successful synthesis of complexes with metal ions such as Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pd(II). nih.govresearchgate.net The formation of these complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. bohrium.com The stoichiometry of the resulting complexes can vary, with common ratios being 1:1 and 1:2 (metal:ligand). researchgate.netnih.gov

The versatility in forming complexes with various metal ions highlights the robust chelating nature of the 8-substituted quinoline-ketone framework. This broad reactivity makes these ligands valuable in various applications, from catalysis to materials science. The specific properties of the resulting metal complex are heavily influenced by the nature of the central metal ion. nih.gov

Structural Elucidation of Metal Chelates via X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of metal complexes. patnawomenscollege.in For complexes of 8-substituted quinolines, this method provides unambiguous evidence of the coordination mode and the geometry around the metal center. asianpubs.orgnih.gov

In a notable example, the X-ray crystal structure of a nickel(II) complex with a related N-(quinolin-8-yl)-4-methoxybenzenesulfonamide ligand revealed a distorted square-based bipyramidal geometry. nih.gov Similarly, a cadmium(II) complex with an N-(quinolin-8-yl)-4-nitrobenzenesulfonamide ligand was found to adopt a triangular bipyramidal structure. nih.gov These examples demonstrate that the coordination geometry is not solely determined by the ligand but is also highly dependent on the electronic configuration and size of the metal ion. libretexts.org For instance, a zinc(II) complex with the same 4-methoxybenzoyl moiety adopted a tetra-coordinated structure. nih.gov

Table 1: Selected Crystallographic Data for Related 8-Substituted Quinoline Metal Complexes

| Metal Ion | Ligand Moiety | Coordination Geometry | Reference |

| Ni(II) | N-(quinolin-8-yl)-4-methoxybenzenesulfonamide | Distorted square-based bipyramid | nih.gov |

| Cd(II) | N-(quinolin-8-yl)-4-nitrobenzenesulfonamide | Triangular bipyramid | nih.gov |

| Zn(II) | N-(quinolin-8-yl)-4-methoxybenzenesulfonamide | Tetra-coordinated | nih.gov |

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., UV-Vis, NMR, IR)

Spectroscopic techniques are indispensable for characterizing metal-ligand interactions in solution and in the solid state.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the ligand to the metal ion. Upon complexation, the stretching frequency of the carbonyl group (C=O) in this compound is expected to shift to a lower wavenumber. This shift is indicative of the coordination of the carbonyl oxygen to the metal center, which weakens the C=O bond. orientjchem.org Similarly, changes in the vibrational frequencies associated with the quinoline ring can confirm the involvement of the quinoline nitrogen in chelation. scirp.org The appearance of new bands at lower frequencies can often be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. orientjchem.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the ligand and the metal complex. The complexation of this compound with a metal ion typically leads to shifts in the absorption bands of the ligand. biointerfaceresearch.com New absorption bands may also appear in the visible region due to d-d electronic transitions of the metal ion or charge-transfer transitions between the metal and the ligand. researchgate.net These spectral changes can be used to monitor the formation of the complex and to study its electronic structure. scirp.org

Table 2: Spectroscopic Data for a Related Quinoline-Sulfonamide Ligand and its Metal Complexes

| Compound | Key IR Bands (cm⁻¹) (C=O, M-O, M-N) | Key ¹H NMR Shifts (ppm) (Quinoline H-2, H-4) | Reference |

| N-(quinoline-8-yl)-4-nitro-benzenesulfonamide | Not explicitly for C=O, but sulfonamide bands shift | 9.17 (H-2), 8.43 (H-4) | nih.gov |

| [Zn(N-(quinoline-8-yl)-4-nitro-benzenesulfonamide)₂] | Not explicitly for C=O, but sulfonamide bands shift | 9.22 (H-2), 8.60 (H-4) | nih.gov |

| [Cd(N-(quinoline-8-yl)-4-nitro-benzenesulfonamide)₂] | Not explicitly for C=O, but sulfonamide bands shift | 9.17 (H-2), 8.43 (H-4) | nih.gov |

Thermodynamics and Kinetics of Metal Complexation

The study of the thermodynamics and kinetics of metal complexation provides fundamental insights into the stability and formation rates of complexes involving this compound. rsc.org Thermodynamic parameters, such as the formation constant (Kf), enthalpy (ΔH), and entropy (ΔS) of complexation, quantify the stability of the metal-ligand bond. nih.gov A high formation constant indicates a strong affinity of the ligand for the metal ion. researchgate.net

Kinetic studies, on the other hand, investigate the rates and mechanisms of the complexation reaction. rsc.org These studies can reveal information about the steps involved in the formation of the final complex, including solvent exchange and ligand substitution processes. rsc.org While specific thermodynamic and kinetic data for this compound are not extensively detailed in the provided search results, the principles of coordination chemistry suggest that the chelate effect, resulting from the bidentate nature of the ligand, would contribute significantly to the thermodynamic stability of its metal complexes. nih.gov The rates of complex formation would be influenced by factors such as the nature of the metal ion, the solvent, and the reaction conditions. rsc.org

Impact of Metal Ion Identity on Coordination Geometry and Electronic Structure of the Complexes

The identity of the metal ion plays a pivotal role in determining the coordination geometry and electronic structure of the resulting complexes with this compound. asianpubs.org Different metal ions have distinct preferences for coordination numbers and geometries, which are influenced by their ionic radius, charge, and d-electron configuration. libretexts.org

For example, d⁸ metal ions like Ni(II) and Pd(II) can adopt square planar geometries, while tetrahedral geometries are common for d¹⁰ ions like Zn(II). libretexts.org Octahedral geometries are frequently observed for many transition metal ions. bendola.com As seen in the crystallographic data of related compounds, Ni(II) can form a distorted square-based bipyramidal complex, while Cd(II) can form a triangular bipyramidal structure, and Zn(II) a tetra-coordinated one. nih.gov

The electronic structure of the complex is also directly influenced by the metal ion. The number of d-electrons and their arrangement in the d-orbitals, as dictated by the ligand field, determine the magnetic properties and the electronic spectra of the complex. For instance, complexes with unpaired electrons will be paramagnetic, while those with all paired electrons will be diamagnetic. The d-d transitions observed in the UV-Vis spectra are a direct consequence of the electronic structure of the metal ion within the specific coordination environment provided by the ligand. researchgate.net

Photophysical Properties and Spectroscopic Investigations of 8 3 Methoxybenzoyl Quinoline

Electronic Absorption and Fluorescence Emission Characteristics

Like many aromatic compounds, 8-(3-Methoxybenzoyl)quinoline absorbs ultraviolet (UV) light, which promotes electrons to higher energy levels (excited states). Subsequently, it can release this energy in the form of light, a process known as fluorescence. libretexts.org The specific wavelengths of absorption and emission are key characteristics of the molecule. core.ac.uk

Quinoline (B57606) derivatives typically exhibit absorption bands in the UV-Vis region between 250 and 500 nm, which are attributed to π → π* electronic transitions within the heterocyclic ring system. beilstein-journals.org The emission spectra for such compounds often appear in the blue to green region of the visible spectrum. beilstein-journals.org For instance, studies on various quinoline derivatives show absorption bands around 280 nm and 350 nm, with fluorescence emission observed near 400 nm in polar solvents. scielo.br

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—when dissolved in different solvents. This phenomenon is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon photoexcitation. mdpi.com The polarity of the solvent can stabilize the ground or excited state to different extents, leading to shifts in the spectral bands. mdpi.com

For many quinoline-based compounds, an increase in solvent polarity causes a bathochromic (red) shift in the fluorescence emission spectrum. core.ac.ukscielo.br This indicates that the excited state is more polar than the ground state and is better stabilized by polar solvent molecules. researchgate.net For example, a study on related quinoline Schiff bases noted that shifting to more polar and protic solvents like methanol (B129727) (MeOH) and dimethyl sulfoxide (B87167) (DMSO) caused the emission maxima to shift to lower energy values compared to chloroform (B151607) (CHCl3). beilstein-journals.org This behavior suggests that the excited state possesses significant charge-transfer character. beilstein-journals.org The difference between the maximum absorption and emission wavelengths, known as the Stokes shift, also tends to increase in more polar solvents. beilstein-journals.org

The following table illustrates the solvatochromic effect on a related quinoline derivative, showing how absorption and emission maxima change with the solvent.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| Chloroform (CHCl3) | 365 | 424 | 59 | 0.80 |

| Dimethyl Sulfoxide (DMSO) | 365 | 515 | 150 | 0.75 |

| Methanol (MeOH) | 360 | 490 | 130 | 0.85 |

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. thermofisher.com The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. thermofisher.com These two parameters are crucial for characterizing the photophysical behavior of a fluorophore.

For quinoline derivatives, quantum yields can vary significantly depending on the molecular structure and the solvent environment. beilstein-journals.orgresearchgate.net For example, some trifluoromethylated quinoline-phenol Schiff bases exhibit quantum yields ranging from 0.12 to 0.85 in various solvents. beilstein-journals.org The fluorescence lifetime of quinoline-based fluorophores can also be influenced by environmental factors. For instance, the lifetime of one quinoline derivative was measured to be 2.6 µs in ethanol. scielo.br A study on 1-methyl-7-amino-quinolinium fluorophores reported high quantum yields of 0.7–0.8 and long fluorescence lifetimes of 12–13 ns, highlighting their suitability for imaging applications. nih.gov In another case, the lifetime of a different quinoline derivative increased to 3 ns in an acidic environment at pH 3. nih.gov

Intramolecular Charge Transfer (ICT) Mechanisms

Upon absorption of light, molecules with electron-donating (D) and electron-accepting (A) groups can undergo a process called intramolecular charge transfer (ICT). ossila.com In this process, electron density moves from the donor part of the molecule to the acceptor part, creating a highly polar excited state. ossila.com The structure of this compound, with its methoxy (B1213986) donor and quinoline acceptor, is conducive to ICT.

Excited State Dynamics and Energy Transfer Processes

The excited state of a molecule is not static; it undergoes various dynamic processes before returning to the ground state. These processes, which occur on timescales from femtoseconds to nanoseconds, include vibrational relaxation, solvent relaxation, and intersystem crossing to a triplet state, in addition to fluorescence. d-nb.inforsc.org

Transient absorption spectroscopy is a powerful technique used to study these ultrafast dynamics. d-nb.inforsc.org For related quinoline systems, studies have revealed complex excited-state relaxation pathways. These can involve an initial locally excited (LE) state that evolves into an ICT state, often accompanied by spectral shifts on a picosecond timescale. d-nb.info The lifetime of the ICT state can be sensitive to the environment. For example, the ICT lifetime of certain organoboron quinoline complexes was found to be significantly shorter when studied inside cells (360 ps) compared to in DMSO solution (~960 ps). d-nb.info In some cases, the excited singlet state can convert to a triplet state via intersystem crossing (ISC), which can then decay via phosphorescence or non-radiative pathways. scielo.br

Fluorescence Quenching and Enhancement Phenomena in the Presence of Chemical Species

The fluorescence intensity of a molecule can be decreased (quenched) or increased (enhanced) by the presence of other chemical species. researchgate.net Quenching can occur through various mechanisms, including photoinduced electron transfer (PET), energy transfer, or the formation of a non-fluorescent complex. researchgate.net

Quinoline derivatives are well-known to have their fluorescence quenched by various species, including halide ions and certain metal cations. researchgate.netmdpi.com For instance, the fluorescence of 8-methyl quinoline is dynamically quenched by halide ions (Cl⁻, Br⁻, I⁻) through a photoinduced electron transfer mechanism. researchgate.net Paramagnetic metal ions like Cu²⁺ are also effective quenchers for many fluorophores, including quinoline-based sensors, often due to efficient intersystem crossing and other non-radiative decay pathways promoted by the metal ion. nih.gov A study on a novel quinoline-based sensor (TQA) demonstrated a strong and selective fluorescence quenching effect in the presence of Fe³⁺ ions. mdpi.com

Conversely, fluorescence enhancement can occur if an interaction with a chemical species restricts non-radiative decay pathways or forms a more rigid, fluorescent complex. This "turn-on" response is highly desirable for sensor applications. rsc.org For example, certain 8-aminoquinoline (B160924) derivatives show significant fluorescence enhancement upon binding with Zn²⁺ ions. rsc.org Similarly, some quinoline derivatives exhibit enhanced fluorescence in acidic environments due to protonation, which can activate charge transfer characteristics and increase the quantum yield. nih.gov

Computational and Theoretical Chemistry of 8 3 Methoxybenzoyl Quinoline

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.gov This method is highly effective for determining a compound's stable structure, analyzing molecular interactions, and evaluating electronic and optical properties. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G* or 6-311G, are employed to perform geometry optimization. nih.govscirp.org This process finds the lowest energy conformation of the molecule, corresponding to its most stable three-dimensional structure. mdpi.com

Once the geometry is optimized, further DFT calculations can elucidate the electronic structure. This includes determining the distribution of electron density, molecular electrostatic potential (MEP), and key electronic parameters. The MEP map is particularly useful as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions. researchgate.net While specific DFT data for 8-(3-Methoxybenzoyl)quinoline is not extensively detailed in the available literature, the general outputs of such an analysis provide fundamental parameters as illustrated in the table below.

| Calculated Parameter | Description |

|---|---|

| Optimized Bond Lengths (Å) | The equilibrium distances between bonded atoms in the lowest energy state. |

| Optimized Bond Angles (°) | The angles formed between three connected atoms in the optimized structure. |

| Dihedral Angles (°) | The rotational angles between planes defined by sets of four atoms, determining the molecule's conformation. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule resulting from its charge distribution. scirp.org |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom in the molecule. scirp.org |

Frontier Molecular Orbital (FMO) Analysis and Prediction of Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding and predicting the chemical reactivity of a molecule. ajchem-a.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. ajchem-a.commdpi.com

A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. lehigh.edu Conversely, a large energy gap implies high stability. scirp.org From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.gov These descriptors provide a more detailed picture of the molecule's electronic properties and its potential to participate in chemical reactions. scirp.org

| Reactivity Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. lehigh.edu |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to a change in its electron distribution. A hard molecule has a large energy gap. scirp.orglehigh.edu |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity for softer molecules. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the molecule's ability to act as an electrophile. nih.govlehigh.edu |

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR) through Computational Methods

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can aid in their experimental characterization. unl.edunih.gov

UV-Vis Spectroscopy: The electronic absorption spectra of quinoline (B57606) derivatives can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the wavelengths (λmax) and intensities of absorption bands. scirp.org These calculations help in understanding the electronic transitions, typically π→π* and n→π*, within the molecule. schrodinger.com Computational spectra are often in good agreement with experimental results. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the magnetic shielding tensors of nuclei in a molecule. lehigh.eduresearchgate.net The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). researchgate.net Computational NMR can help assign experimental signals and differentiate between isomers. nih.gov

IR Spectroscopy: Theoretical vibrational spectra (Infrared) are calculated by determining the fundamental vibrational frequencies of the molecule in its optimized geometry. DFT methods are used to compute these frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. scirp.org Since DFT calculations often overestimate vibrational frequencies, the results are typically scaled by an empirical factor to achieve better agreement with experimental IR spectra. researchgate.net

| Spectroscopic Method | Predicted Parameters | Computational Technique |

|---|---|---|

| UV-Vis | Absorption Wavelength (λmax), Oscillator Strength (f) | Time-Dependent DFT (TD-DFT) |

| NMR | Chemical Shifts (δ, ppm) for ¹H, ¹³C | Gauge-Independent Atomic Orbital (GIAO) |

| IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) Frequency Calculation |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior, tracking the movements of atoms and molecules over time. researchgate.net This technique is essential for understanding the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological target like a protein. nih.gov

Conformational Analysis: A molecule like this compound is not rigid; it can adopt various three-dimensional shapes, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations. mun.canih.gov MD simulations can explore the conformational space of the molecule, revealing its preferred shapes and the energy barriers between them.

Intermolecular Interactions: When studying the potential of a drug candidate, MD simulations are crucial for analyzing its binding to a target protein. eg.org The simulation can reveal the stability of the ligand-protein complex over time, often measured by the Root Mean Square Deviation (RMSD) of the atomic positions. nih.gov A stable, low RMSD value suggests a persistent binding mode. Furthermore, MD allows for a detailed analysis of the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov This information is vital for understanding the mechanism of action and for designing more potent inhibitors. sphinxsai.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used extensively in drug discovery to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comqsartoolbox.org The primary goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective molecules. nih.gov

The QSAR process involves several key steps. First, a dataset of structurally related compounds (analogues) with measured biological activity (e.g., inhibitory concentration, IC₅₀) is compiled. qsartoolbox.org For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various physicochemical properties of the molecules, including:

Electronic Descriptors: HOMO/LUMO energies, dipole moment. science.gov

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: Log P (partition coefficient). science.gov

Topological Descriptors: Indices that describe molecular connectivity. mdpi.com

Using statistical methods, such as multiple linear regression, a model is built that relates the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com A typical QSAR model might take the form:

log(1/IC₅₀) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The statistical validity of the model is rigorously tested to ensure its predictive power. qsartoolbox.org For quinoline derivatives, QSAR studies have successfully identified key structural features that influence their activity against various targets, providing valuable insights for the development of new therapeutic agents. mdpi.com

Advanced Applications in Catalysis and Sensing Based on 8 3 Methoxybenzoyl Quinoline

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The ability of 8-substituted quinolines, such as 8-(3-methoxybenzoyl)quinoline, to act as bidentate ligands is a cornerstone of their application in catalysis. The nitrogen atom of the quinoline (B57606) ring and a heteroatom on the 8-substituent (e.g., the carbonyl oxygen) form a stable five- or six-membered ring when complexed with a transition metal. acs.org This "directing group" ability is widely exploited in C-H bond activation, a powerful strategy for streamlining the synthesis of complex organic molecules. nih.govresearchgate.net By binding to the substrate, the metal catalyst is positioned to selectively activate a specific C-H bond, enhancing reactivity and controlling selectivity. acs.org

In homogeneous catalysis , where the catalyst and reactants are in the same phase, these quinoline-based ligands are part of molecular complexes, often involving metals like palladium, rhodium, ruthenium, or copper. acs.orgorganic-chemistry.org The steric and electronic properties of the quinoline ligand can be fine-tuned by modifying the substituents, which in turn influences the catalytic activity and selectivity of the metal center. acs.org

In heterogeneous catalysis , the catalyst is in a different phase from the reactants. While less common for specific molecular ligands like this compound, the principles of quinoline coordination can be applied by anchoring these complexes to solid supports, such as polymers. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems.

Derivatives of 8-aminoquinoline (B160924) are extensively used as directing groups in palladium-catalyzed C-H functionalization reactions, such as arylation, alkylation, and acetoxylation. acs.org The bidentate coordination of the quinoline nitrogen and the substituent's donor atom forms a stable palladacycle intermediate that facilitates these transformations. For example, quinoline-oxazoline palladium complexes have been developed as effective catalysts for the oxidation of alkenes to ketones. google.com

Ruthenium-catalyzed reactions also benefit from quinoline-based ligands. These systems have been employed for the alkylation of 8-methylquinolines using olefins as coupling partners. acs.orgnih.gov Similarly, copper-catalyzed annulation reactions can produce substituted quinolines, demonstrating the scaffold's versatility in building complex heterocyclic structures. organic-chemistry.org The this compound framework is well-suited to participate in such transformations, with the quinoline nitrogen and benzoyl oxygen serving as the two points of attachment for the metal catalyst.

Table 1: Examples of Metal-Catalyzed Reactions Using Quinoline-Type Ligands

| Catalyst System | Transformation | Substrate Type | Key Feature |

| Palladium (Pd) / 8-Aminoquinoline | C-H Arylation | Aromatic amides | Directing group enables site-selective functionalization. acs.org |

| Palladium (Pd) / Quinoline-Oxazoline | Alkene Oxidation | Alkenes | Forms ketones with high efficiency. google.com |

| Ruthenium (Ru) / 8-Methylquinoline | C-H Alkylation | Quinolines / Olefins | Robust procedure tolerant of various functional groups. acs.orgnih.gov |

| Copper (Cu) / Azo-Aromatic Ligands | Dehydrogenative Coupling | Benzylic Alcohols | Synthesis of substituted quinolines under mild conditions. organic-chemistry.org |

Asymmetric catalysis is crucial for producing enantiomerically pure compounds, a vital requirement in the pharmaceutical industry. The rigid backbone of the quinoline moiety makes it an excellent scaffold for designing chiral ligands. The most prominent application in this area is the asymmetric hydrogenation of quinolines to yield chiral 1,2,3,4-tetrahydroquinolines. nih.govliv.ac.uk

These reactions are often catalyzed by organometallic complexes of rhodium, ruthenium, and iridium containing chiral ligands. nih.govliv.ac.uk While simple quinolines can be the substrates, the quinoline structure itself can be incorporated into more complex chiral ligands. For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline scaffolds have been used to create aminophosphine (B1255530) ligands for transition metal catalysts in asymmetric C-B bond formation and reduction reactions. researchgate.net The predictable coordination geometry and steric influence of the quinoline framework help to create a chiral environment around the metal center, enabling the transfer of chirality to the product with high enantioselectivity. mdpi.com Protocols for asymmetric transfer hydrogenation (ATH) of quinolines using metal catalysts in water have been developed, offering an operationally simple and environmentally benign route to these valuable chiral building blocks. liv.ac.uk

Development of Chemosensors for Specific Metal Ion Detection

Quinoline derivatives are widely employed in the design of fluorescent chemosensors for detecting biologically and environmentally significant metal ions. scispace.comrroij.com The 8-substituted quinoline core, as found in this compound, provides an ideal binding pocket for metal cations through the nitrogen atom and the oxygen of the benzoyl group. This binding event translates into a measurable optical signal, typically a change in fluorescence intensity or color. nih.gov The inherent fluorescence of the quinoline ring system makes it a popular fluorophore for sensor design. rsc.org

Many quinoline-based sensors operate via a "turn-on" fluorescence mechanism, where the ligand itself is weakly fluorescent but becomes highly emissive upon complexation with a specific metal ion. researchgate.netnanobioletters.com This enhancement is often governed by the Chelation-Enhanced Fluorescence (CHEF) effect. researchgate.net In the unbound state, the fluorescence of the quinoline derivative can be quenched by processes such as Photoinduced Electron Transfer (PET) from an electron-rich part of the molecule to the excited fluorophore, or by C=N isomerization in Schiff base derivatives. nanobioletters.comnih.gov

When a metal ion like Al³⁺ or Zn²⁺ binds to the ligand, it forms a rigid complex. scispace.comresearchgate.net This rigidity restricts intramolecular rotations and vibrations that would otherwise lead to non-radiative decay, thus increasing the fluorescence quantum yield. scispace.com Furthermore, the coordination of the metal ion can inhibit the PET process, effectively "switching on" the fluorescence. nih.gov The detection of Al³⁺ by quinoline-based probes is a well-studied example, where binding leads to significant fluorescence enhancement. researchgate.netnih.gov Similarly, numerous sensors have been developed for Zn²⁺, which is a d¹⁰ metal ion and thus lacks spectroscopic properties, making fluorescence detection an ideal method. rsc.orgnanobioletters.com

Table 2: Performance of Selected Quinoline-Based Fluorescent Sensors for Metal Ions

| Sensor Type | Target Ion | Detection Limit | Binding Constant (Kₐ) | Sensing Mechanism |

| Quinoline-Coumarin Conjugate | Al³⁺ | N/A | N/A | Ratiometric response. nih.gov |

| Quinoline-Coumarin Conjugate | Zn²⁺ | N/A | N/A | Turn-on fluorescence. nih.gov |

| Quinoline-Hydrazone (QNP) | Al³⁺ | 1.25 µM | 4.29 × 10⁸ M⁻¹ | PET and ICT synergism. nih.gov |

| 2-hydroxy-1-naphthaldehyde based | Al³⁺ / Zn²⁺ | 8.04 × 10⁻⁷ M (Al³⁺) | N/A | Chelation-Enhanced Fluorescence (CHEF). researchgate.net |

| N-((quinolin-8-yl)methylene)acetohydrazide | Zn²⁺ | 89.3 nM | N/A | Inhibition of C=N isomerization. nanobioletters.com |

Achieving high selectivity for a target metal ion in the presence of other competing ions is a major challenge in sensor design. Several strategies are employed to enhance the performance of quinoline-based chemosensors:

Structural Modification : The selectivity and sensitivity of a sensor can be tuned by making chemical modifications to the quinoline scaffold. escholarship.org Introducing specific functional groups can alter the size and electronic nature of the binding cavity to create a better fit for the target ion. For example, incorporating hydrophilic groups like ethanolamine (B43304) can improve water solubility, allowing for detection in purely aqueous or biological media. rsc.org

Ratiometric Sensing : Instead of relying on a change in fluorescence intensity at a single wavelength, ratiometric sensors exhibit a shift in the emission wavelength upon ion binding. By measuring the ratio of intensities at two different wavelengths, these sensors provide more reliable and quantitative measurements that are less susceptible to environmental factors and instrument fluctuations. nih.gov

Displacement Assays : An alternative approach involves a sensor-metal complex that is itself a sensor for another analyte. For instance, a complex formed between a quinoline sensor and a metal ion (e.g., Fe³⁺) can be used to detect anions like pyrophosphate (PPi), which will displace the metal and cause a change in the fluorescence signal. researchgate.net

Exploration in Materials Science for Optoelectronic Applications

The excellent photophysical properties and charge-transport capabilities of quinoline derivatives make them highly valuable in materials science, particularly for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). scispace.comrroij.commdpi.com The most famous example is Tris(8-hydroxyquinolinato)aluminium (Alq3), a coordination complex that has been a benchmark material in OLED technology for decades. mdpi.com It functions as a stable and efficient electron-transporting and light-emitting layer. scispace.com

The fundamental properties that make Alq3 successful are inherent to the 8-substituted quinoline framework. These compounds often possess high thermal stability, good film-forming capabilities, and suitable HOMO/LUMO energy levels for facilitating charge injection and transport in electronic devices. mdpi.com The modular nature of the quinoline scaffold allows for systematic tuning of its electronic and optical properties through chemical synthesis. By altering the substituents on the quinoline ring, researchers can modify the emission color, improve charge mobility, and enhance device efficiency and lifetime. The this compound structure, with its extended conjugation and potential for metal chelation, represents a class of molecules that could be explored for the development of new materials for OLEDs and other optoelectronic applications. nzdr.ru

Investigation of Molecular Mechanisms of Biological Activity Strictly Excluding Prohibited Content

Interaction with Biomolecules: DNA, Proteins, and Enzymes

No specific studies detailing the interaction of 8-(3-Methoxybenzoyl)quinoline with DNA, proteins, or enzymes were identified. Research on other quinoline (B57606) derivatives suggests that the quinoline scaffold can be involved in DNA intercalation and binding to various proteins, but this cannot be directly extrapolated to this compound without specific experimental evidence.

There is no available data on the inhibitory activity of this compound against key enzymes such as cholinesterases, monoamine oxidases (MAO), NAD(P)H:quinone oxidoreductase 1 (NQO1), kinases, or viral proteases. While some methylquinoline isomers have been shown to inhibit MAO-A, and other quinoline-based compounds have been investigated as kinase or cholinesterase inhibitors, these findings are not specific to the benzoyl derivative .

A search for computational studies, including molecular docking and binding affinity predictions specifically for this compound, did not yield any results. Such studies are crucial for predicting the interaction of a compound with biological targets, but it appears this analysis has not been published for this compound. General molecular docking studies have been performed on other quinoline derivatives for various targets, including HIV reverse transcriptase.

Modulatory Effects on Cellular Pathways and Processes

Information regarding the modulatory effects of this compound on cellular signaling pathways is not present in the available literature.

The specific mechanisms of antioxidant activity for this compound, particularly through radical scavenging, have not been documented. The antioxidant properties of phenolic and other quinoline compounds are known to be influenced by their structural features, often involving hydrogen atom or electron transfer, but specific studies on this compound are absent.

No studies were found that investigated the modulation of anti-inflammatory pathways, such as MAPK and NF-κB signaling, by this compound. Research on other quinoline compounds, for instance, 8-(tosylamino)quinoline, has demonstrated suppression of the NF-κB pathway, but this cannot be assumed for this compound.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in publicly available literature, inferences can be drawn from research on analogous quinoline and 8-aminoquinoline (B160924) structures. The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline nucleus.

The quinoline scaffold itself is a critical pharmacophore found in numerous biologically active compounds. researchgate.netindianchemicalsociety.com The introduction of a benzoyl moiety at the 8-position, as seen in the target compound, is a key structural feature. The electronic and steric properties of this substituent are expected to play a pivotal role in target binding and biological effect.

SAR studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that modifications at various positions of the quinoline ring and the nature of the substituent dramatically affect their biological profiles, including anticancer and antimicrobial activities. mdpi.comnih.gov For instance, the presence and position of a hydroxyl or methoxy (B1213986) group can alter the compound's lipophilicity and hydrogen-bonding capacity, thereby influencing its interaction with biological macromolecules. mdpi.combohrium.com

In the case of this compound, the methoxy group on the benzoyl ring is a significant feature. Its position at the meta position influences the electron distribution and conformation of the entire benzoyl group. Studies on similar structures have indicated that the placement of such electron-donating groups can modulate binding affinity to specific targets. vulcanchem.com The carbonyl group of the benzoyl moiety introduces a potential hydrogen bond acceptor site, which could be crucial for interactions with protein residues within a binding pocket.

Application of Computational Biology Approaches in Molecular Target Identification

Computational biology serves as a powerful tool for predicting the molecular targets of novel compounds, thereby providing insights into their mechanisms of action. mdpi.com For quinoline derivatives, computational methods such as molecular docking have been employed to identify potential protein interactions. nih.govmdpi.comacademie-sciences.fr

A notable study on a structurally related compound, 8-(3-methoxybenzyloxy) quinoline-2-carbaldehyde (a derivative where the benzoyl is replaced by a benzyloxy carbaldehyde), utilized a computational approach to predict its human protein targets. mdpi.com This analysis employed the Similarity Ensemble Approach (SEA), a computational tool that predicts protein targets for small molecules based on the principle of chemical similarity. mdpi.com The underlying concept is that structurally similar ligands are likely to bind to similar protein targets.

In this investigation, the SEA program was used to compare the chemical structure of the quinoline derivative against a database of known ligands for a wide array of human proteins. mdpi.com The analysis generated a list of potential targets, ranked by their statistical significance. The key metrics used were the maximum target complementary value (MaxTC) and the E-value (expected value), where a lower E-value indicates a higher probability of a true positive interaction. mdpi.com

The results of this computational screening predicted P-glycoprotein (P-gp) as a high-confidence target for the 8-(3-methoxybenzyloxy) quinoline-2-carbaldehyde. mdpi.com P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance in cancer cells by expelling a wide range of xenobiotics. mdpi.com The prediction was based on a high maximum target complementary value and a very low E-value (3.235e−18), suggesting a strong likelihood of interaction. mdpi.com

Molecular docking simulations could further elucidate the binding mode of this compound within the binding site of potential targets like P-glycoprotein. Such studies can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein's amino acid residues. academie-sciences.frijpsr.com These computational insights are invaluable for guiding further experimental validation and for understanding the molecular basis of the compound's biological activity.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Findings for 8-(3-Methoxybenzoyl)quinoline and its Derivatives

The current research landscape for this compound and its analogs is primarily centered on their potential as anticancer agents. arabjchem.org The quinoline (B57606) core is a prevalent feature in numerous pharmacologically active substances, and its derivatives have been extensively synthesized and evaluated for their antiproliferative activities against various cancer cell lines. arabjchem.orgnih.gov Research indicates that the planar structure and extended conjugation system of quinoline derivatives may facilitate their intercalation with DNA, a potential mechanism for their anticancer effects. orientjchem.org

Key findings in the broader field of quinoline derivatives highlight the critical role of substituents on the quinoline ring in determining biological activity. orientjchem.orgnih.gov For instance, studies on quinoline-4-carboxylic acid derivatives have shown that modifications to the phenyl ring attached to the quinoline core significantly impact their cytotoxicity against cancer cells like MCF-7 (breast cancer). nih.gov The presence and position of groups such as methoxy (B1213986) (-OCH3) and chloro (-Cl) can drastically alter the compound's efficacy. nih.gov Specifically, a derivative bearing a 4-hydroxy-3-methoxyphenyl group, structurally related to the title compound, demonstrated significant growth reduction in MCF-7 cells. nih.gov

Furthermore, the synthesis of novel derivatives is a major focus of current research. nih.govnih.govmdpi.com Scientists employ various synthetic strategies, including multicomponent reactions and transition metal-mediated protocols, to create diverse libraries of quinoline compounds for biological screening. nih.govlew.ro This ongoing synthetic effort continuously provides new chemical entities for investigation.

Table 1: Illustrative Anticancer Activity of Selected Quinoline Derivatives This table presents data on the percentage of growth reduction in different cancer cell lines caused by various substituted quinoline-4-carboxylic acid derivatives, illustrating the structure-activity relationship.

| Compound | Substituent at Position 2 | % Growth Reduction (MCF-7) | % Growth Reduction (K-562) | % Growth Reduction (HeLa) |

| 3b | 3-Bromophenyl | 78.5 | Inactive | 51.3 |

| 3j | 4-Hydroxy-3-methoxyphenyl | 82.9 | 76.4 | 68.1 |

| 3i | 2,4-Dimethoxyphenyl | 79.2 | 70.2 | Inactive |

| Data sourced from a study on quinoline-4-carboxylic acid derivatives, demonstrating how different substitutions influence cytotoxic effects against breast cancer (MCF-7), bone marrow lymphoblast (K-562), and cervical cancer (HeLa) cell lines. nih.gov |

Identification of Knowledge Gaps and Untapped Research Avenues for the Compound

Despite the promising in vitro findings for the broader class of quinoline derivatives, several knowledge gaps exist specifically for this compound and its closely related analogs.

Detailed Mechanistic Insights: While DNA intercalation and enzyme inhibition are proposed mechanisms, the precise molecular targets of this compound have not been fully elucidated. arabjchem.orgorientjchem.org A deeper understanding of its interaction with cellular components and its effect on specific signaling pathways (e.g., apoptosis-related proteins like BCL-2 and BAX) is needed. mdpi.com

Exploration of Other Therapeutic Properties: The research has been heavily skewed towards anticancer activity. arabjchem.org The quinoline scaffold is known to exhibit a wide range of biological activities, including antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.gov These potential therapeutic avenues for this compound remain largely untapped. For example, certain quinoline derivatives have been investigated as inhibitors of phosphodiesterase 5 (PDE5), suggesting a potential role in treating neurodegenerative disorders like Alzheimer's disease. nih.gov

Selectivity Profiling: While some derivatives show selectivity for cancer cells over normal cells, comprehensive selectivity profiling against a wide panel of cell lines and key enzymes (e.g., kinases, phosphatases) is often missing. nih.govmdpi.com

Prospects for Rational Design of Novel Quinoline-Based Compounds with Tailored Academic and Research Properties

The existing research provides a strong foundation for the rational design of new compounds based on the this compound scaffold. mdpi.com By leveraging computational tools and established structure-activity relationships (SAR), researchers can create novel molecules with enhanced potency, selectivity, and improved drug-like properties.

Structure-Based Drug Design: Molecular docking studies can be employed to predict the binding modes of this compound derivatives with specific biological targets, such as protein kinases or DNA. researchcommons.org This in silico approach can guide the design of new analogs with optimized interactions, leading to higher efficacy.

SAR-Guided Modifications: The data from existing derivatives (as illustrated in Table 1) can inform the strategic placement of different functional groups on the quinoline and benzoyl rings. nih.gov For example, exploring various substitutions at the meta, para, and ortho positions of the benzoyl ring could lead to the discovery of compounds with superior activity profiles.

Development of Research Probes: Novel derivatives can be designed as molecular probes for research purposes. For instance, attaching a fluorescent tag to the this compound scaffold could enable the study of its subcellular localization and dynamics within living cells, providing valuable mechanistic insights.

Recommendations for Integrating Multidisciplinary Approaches for a Comprehensive Understanding of this compound

A holistic understanding of this compound and its potential applications requires a concerted effort integrating expertise from various scientific disciplines.

Chemical Synthesis and Medicinal Chemistry: Continued efforts in synthetic chemistry are needed to generate a diverse library of derivatives based on the this compound scaffold. nih.gov This should involve both classical and modern synthetic methodologies, including microwave-assisted synthesis, to improve efficiency. lew.ro

Computational Chemistry and Molecular Modeling: The use of computational tools should be integrated at the early stages of the research pipeline to guide the design of new compounds and to help interpret experimental results at a molecular level. researchcommons.orgmdpi.com

Molecular and Cellular Biology: In-depth biological studies are crucial to elucidate the mechanism of action. This includes identifying protein targets, analyzing effects on cell cycle and apoptosis, and conducting gene and protein expression profiling after treatment with the compound. mdpi.comsioc-journal.cn

Pharmacology and In Vivo Testing: Promising compounds identified through in vitro screening must be advanced to preclinical in vivo models. This requires collaboration with pharmacologists to assess efficacy, toxicity, and pharmacokinetic properties, which are critical for any potential translational development. nih.gov

Structural Biology: Where possible, obtaining crystal structures of this compound or its derivatives in complex with their biological targets would provide invaluable atomic-level information to guide further rational design efforts.

By fostering collaboration among these disciplines, the scientific community can systematically explore the properties of this compound, potentially unlocking new research tools and therapeutic leads.

Q & A

Q. What are the standard synthetic routes for 8-(3-Methoxybenzoyl)quinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 8-substituted quinoline derivatives typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 8-hydroxyquinoline with alkyl halides (e.g., bromoethane) or sulfonate esters (e.g., ethyl tosylate) under basic conditions (e.g., K₂CO₃ in acetone) yields ethoxy or methoxy derivatives . A similar approach can be adapted for this compound by substituting the benzoyl moiety. Reaction optimization, such as controlling temperature (60–80°C) and stoichiometry, is critical for yields >80% . Click chemistry, using copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another method for introducing triazole-linked substituents, as demonstrated in glycohybrid quinoline derivatives .

Q. How is X-ray crystallography applied to resolve structural ambiguities in quinoline derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is the gold standard for resolving bond lengths, angles, and stereochemistry. For this compound, data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include:

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer: The MTT assay is widely used to assess cytotoxicity. For example, HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines are treated with serial dilutions of the compound (0.1–100 µM) for 48–72 hours. Absorbance at 570 nm is measured post-incubation with MTT reagent. Data normalization to untreated controls and IC₅₀ calculation via nonlinear regression (e.g., GraphPad Prism) are critical . Parallel testing on healthy cells (e.g., NHDF-Neo fibroblasts) ensures selectivity .

Advanced Research Questions

Q. How do structural modifications at the quinoline C-8 position affect binding to PDE4B, and what computational tools validate these interactions?

Methodological Answer: The N-terminal UCR2 domain of PDE4B influences inhibitor binding. Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model interactions. For this compound:

- Docking: Use the PDE4B crystal structure (PDB: 3G45) to assess hydrogen bonding between the methoxy group and Thr407.

- MD Simulations: Run 100-ns trajectories to evaluate binding stability (RMSD <2.0 Å) and free energy calculations (MM-PBSA) .

Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinity (Kd).

Q. How can molecular dynamics simulations predict the photophysical properties of Pd@PdO nanoparticles synthesized using quinoline-based precursors?

Methodological Answer: Quinoline-derived ligands (e.g., 8-(2-pyridylmethoxy)quinoline) stabilize Pd@PdO core-shell nanoparticles. MD simulations in NAMD or LAMMPS can model:

- Optical Properties: Time-dependent DFT (TD-DFT) calculates UV-Vis absorption spectra (e.g., λmax ~350 nm for Pd@PdO) .

- Thermal Stability: Simulate annealing at 300–500 K to assess structural integrity. Compare XRD patterns (cubic vs. tetragonal phases) with experimental data .

Q. How do conflicting cytotoxicity results arise in glycohybrid quinoline derivatives, and what statistical approaches resolve them?

Methodological Answer: Contradictions in IC₅₀ values (e.g., 9.8-fold selectivity in HCT-116 vs. NHDF-Neo ) may stem from:

- Substituent Position: Triazole linkage at C-6 vs. C-8 alters steric hindrance.

- Assay Variability: Normalize data to internal controls (e.g., cisplatin) and use ANOVA with post-hoc Tukey tests for inter-study comparisons.

- Batch Effects: Replicate experiments across independent labs with standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.